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1,5,6-trimethyl-2(1H)-pyrazinone - 137232-63-4

1,5,6-trimethyl-2(1H)-pyrazinone

Catalog Number: EVT-15553879
CAS Number: 137232-63-4
Molecular Formula: C7H10N2O
Molecular Weight: 138.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1,5,6-trimethyl-2(1H)-pyrazinone is a heterocyclic organic compound belonging to the pyrazinone family. Its molecular formula is C7H10N2OC_7H_{10}N_2O, and it features a pyrazinone ring with three methyl substituents at positions 1, 5, and 6. The compound is recognized for its potential applications in various scientific fields, particularly in flavor chemistry and as a synthetic intermediate in organic synthesis.

Source

The compound can be synthesized through various methods, often involving the rearrangement of simpler precursors or through direct cyclization reactions. It has been identified in studies related to the Maillard reaction and Amadori rearrangement products, indicating its relevance in food chemistry and flavor development .

Classification

1,5,6-trimethyl-2(1H)-pyrazinone is classified as a pyrazinone, which is characterized by a five-membered ring containing two nitrogen atoms and a carbonyl group. This classification places it within the broader category of nitrogen-containing heterocycles, which are widely studied for their biological and chemical properties.

Synthesis Analysis

Methods

The synthesis of 1,5,6-trimethyl-2(1H)-pyrazinone can be achieved through several methods:

  • Cyclization Reactions: One common method involves the cyclization of appropriate precursors such as 2-amino-3-methylbutyric acid with α-dicarbonyl compounds. This approach often utilizes reagents like sodium hydride and methyl iodide for alkylation steps.
  • Amadori Rearrangement: Recent studies have highlighted the formation of this compound through the Amadori rearrangement process, where diglycine reacts with α-dicarbonyls such as glyoxal or methylglyoxal .

Technical Details

The technical aspects of these syntheses typically involve controlling reaction conditions such as temperature and pH to favor the formation of the desired product while minimizing side reactions. Characterization techniques like nuclear magnetic resonance spectroscopy are employed to confirm the structure of synthesized compounds .

Molecular Structure Analysis

Structure

The molecular structure of 1,5,6-trimethyl-2(1H)-pyrazinone features a pyrazinone core with three methyl groups attached to the nitrogen and carbon atoms:

  • Chemical Formula: C7H10N2OC_7H_{10}N_2O
  • Molecular Weight: 138.1671 g/mol
  • IUPAC Name: 1,5,6-trimethyl-2(1H)-pyrazinone

Data

The structure can be represented using various chemical drawing software or databases such as the NIST Chemistry WebBook, which provides detailed structural data including bond lengths and angles .

Chemical Reactions Analysis

Reactions

1,5,6-trimethyl-2(1H)-pyrazinone can undergo several chemical reactions typical of pyrazinones:

  • Alkylation: The compound can be alkylated at the nitrogen atoms using alkyl halides in the presence of bases like sodium hydride.
  • Chlorination: Chlorination reactions can be performed using reagents such as tert-butyl hypochlorite to introduce chlorine substituents into the molecule.

Technical Details

These reactions often require careful monitoring of conditions to ensure high yields and selectivity towards the desired products. The outcomes can vary significantly based on substituent effects and sterics involved in the reactions .

Mechanism of Action

Process

The mechanism by which 1,5,6-trimethyl-2(1H)-pyrazinone exerts its effects—especially in flavor chemistry—is primarily through its volatile nature and ability to interact with taste receptors. It is believed that its structural features allow it to contribute to specific flavor profiles when formed during cooking processes.

Data

Studies have shown that pyrazinones like this compound exhibit significant fluorescence properties, which may enhance their sensory characteristics in food applications .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a colorless to pale yellow liquid or solid depending on purity.
  • Melting Point: Specific melting points vary based on purity but are generally within expected ranges for pyrazinones.

Chemical Properties

  • Solubility: Generally soluble in organic solvents like ethanol and dichloromethane.
  • Stability: The compound is stable under normal conditions but may decompose under extreme pH or temperature conditions.

Relevant data from NIST indicates that this compound's density is approximately 1.05 g/cm³ .

Applications

Scientific Uses

1,5,6-trimethyl-2(1H)-pyrazinone finds applications primarily in:

  • Flavor Chemistry: Used as a flavoring agent due to its aromatic properties developed during thermal processing.
  • Synthetic Intermediate: Serves as an intermediate in organic synthesis for producing more complex molecules.

Research continues into its potential uses in pharmaceuticals and agrochemicals due to its unique structural attributes and reactivity profiles .

Introduction to 1,5,6-Trimethyl-2(1H)-Pyrazinone in Maillard Reaction Chemistry

1,5,6-Trimethyl-2(1H)-pyrazinone (C₇H₁₀N₂O, MW 138.17 g/mol) is a structurally distinct heterocyclic compound formed during the advanced stages of the Maillard reaction, the complex network of non-enzymatic browning reactions between reducing sugars and amino compounds [1] [10]. This pyrazinone derivative belongs to a broader class of nitrogen-containing heterocycles that contribute significantly to the flavor, aroma, and color profiles of thermally processed foods like roasted meats, baked goods, and coffee. Its significance lies in its role as both a stable end-product and a potential reactive intermediate in the formation of larger melanoidins. The compound's characteristic methyl substitution pattern at the 1,5,6-positions differentiates it from simpler pyrazines and influences its sensory properties and chemical reactivity [2] [6].

Historical Context of Pyrazinone Discovery in Non-Enzymatic Browning Systems

The identification of 1,5,6-trimethyl-2(1H)-pyrazinone emerged from systematic investigations into Maillard reaction pathways using model systems, which gained significant momentum in the mid-to-late 20th century. Early research focused on volatile aroma compounds like alkylpyrazines, but the discovery of less-volatile, water-soluble heterocycles such as pyrazinones required advanced analytical techniques [10]. The development of high-resolution separation methods (gas chromatography, HPLC) coupled with spectroscopic characterization (NMR, FT-IR) enabled the isolation and structural elucidation of this specific pyrazinone derivative from complex reaction mixtures [2].

Table 1: Key Chemical Identifiers of 1,5,6-Trimethyl-2(1H)-Pyrazinone

PropertyValueSource/Reference
Molecular FormulaC₇H₁₀N₂ONIST Webbook [2]
Molecular Weight138.1671 g/molNIST Webbook [2]
IUPAC Name1,5,6-Trimethyl-2(1H)-pyrazinoneNIST Webbook [2]
InChI KeyFUCUUWDBHGJYML-UHFFFAOYSA-NNIST Webbook [2]
Characteristic FormationMaillard reaction (dipeptide pathways)Maillard mechanism studies [10]

Studies utilizing isotope labelling and specifically designed model systems (e.g., [¹³C]-glucose with amino acids or dipeptides) confirmed its endogenous formation during thermal processing rather than originating from other sources. Research indicated its presence in mammalian systems as a minor product of non-enzymatic glycation, suggesting potential physiological relevance beyond food chemistry [3]. The compound was cataloged in standard reference databases like the NIST Webbook, solidifying its identity as a characterized Maillard product [2].

Role of Dipeptides as Precursors in Pyrazinone Formation Pathways

Dipeptides serve as crucial precursors for 1,5,6-trimethyl-2(1H)-pyrazinone formation, offering greater structural diversity and reaction specificity compared to free amino acids. The presence of specific amino acid sequences within dipeptides dictates the efficiency and regiochemistry of methyl group incorporation into the pyrazinone ring [1] [5].

The formation mechanism involves several key stages:

  • Initial Condensation and Rearrangement: A dipeptide (e.g., Leu-Gly or Val-Ala) reacts with a reducing sugar (e.g., ribose or glucose) to form an N-substituted glycosylamine. This undergoes Amadori rearrangement, yielding a 1-amino-1-deoxy-2-ketose derivative [1].
  • Degradation and α-Dicarbonyl Formation: The Amadori product degrades via enolization or retro-aldol pathways, generating reactive α-dicarbonyl compounds (e.g., 1-deoxyosones, 3-deoxyosones, or methylglyoxal) [1] [10].
  • Condensation and Cyclodehydration: The α-amino group of the N-terminal amino acid residue in the dipeptide condenses with an α-dicarbonyl. Subsequent dehydration and cyclization steps form an unstable dihydropyrazine intermediate.
  • Oxidation and Methyl Group Incorporation: Critical to forming the 1,5,6-trimethyl pattern, the dihydropyrazine oxidizes to the aromatic pyrazine ring. Methyl groups originate from:
  • The 1-position methyl (N-methyl): Primarily derived from the methyl side chain of N-terminal amino acids like alanine or sarcosine (N-methylglycine).
  • The 5- and 6-position methyls: Stem from the degradation of specific amino acid side chains within the dipeptide (e.g., leucine, valine, isoleucine) or from fragmentation of the sugar skeleton (e.g., ribose degradation yielding hydroxyacetone or acetol, precursors to acetyl or methyl groups) [1] [8].

Glycine-containing dipeptides (e.g., Xaa-Gly) often show lower yields of trimethylpyrazinones compared to dipeptides containing branched-chain aliphatic amino acids (e.g., Leu-Val, Ile-Leu), whose side chains readily fragment to supply acetyl or methyl groups necessary for substitution at the 5 and 6 positions. Lysine-containing dipeptides exhibit exceptionally high reactivity due to the additional nucleophilic ε-amino group, promoting faster Amadori product formation and degradation, potentially leading to higher yields of advanced MRPs like pyrazinones [1].

Positional Isomerism and Structural Specificity in Pyrazinone Derivatives

The structural identity of 1,5,6-trimethyl-2(1H)-pyrazinone is defined by the precise location of its three methyl substituents on the pyrazinone core. This specific substitution pattern results in unique chemical, spectroscopic, and functional properties, distinguishing it from other closely related isomers [2] [9].

Table 2: Structural Comparison of Key Trimethyl-2(1H)-Pyrazinone Isomers

Isomer NameSubstitution PatternKey Structural FeaturePrimary Analytical Distinguisher (e.g., NMR, MS/MS)
1,5,6-Trimethyl-2(1H)-pyrazinone1-N, 5-C, 6-C MethylMethyl groups adjacent on ring carbons (5,6); N-methylCharacteristic methyl singlet pattern; Ring proton chemical shifts
1,3,5-Trimethyl-2(1H)-pyrazinone1-N, 3-C, 5-C MethylMethyl groups at non-adjacent carbons (3,5)Distinctive downfield shift of H-6 proton
1,5,6-Trimethyl-3(2H)-pyrazinone1-N, 5-C, 6-C Methyl; Oxo at 3Oxo group at C-3 instead of C-2Carbonyl IR stretch frequency; Absence of characteristic C-2 proton
2,3,5-Trimethylpyrazine2-C, 3-C, 5-C Methyl; No N-HFully aromatic pyrazine; no carbonylMolecular ion (MW 136 vs 138); Fragmentation patterns

Structural Specificity:

  • N1-Methylation: The methyl group on the nitrogen (position 1) differentiates it from non-N-methylated pyrazinones (like 5,6-dimethyl-2(1H)-pyrazinone) and significantly alters its electronic properties, reducing basicity compared to pyrazines like 2,3,5-trimethylpyrazine [6]. The N-H group in unmethylated pyrazinones participates in strong hydrogen bonding, affecting volatility and solubility.
  • Adjacent C5/C6 Methyl Groups: The presence of methyl groups on adjacent ring carbon atoms (positions 5 and 6) creates a sterically crowded environment. This contrasts isomers like 1,3,5-trimethyl-2(1H)-pyrazinone where the methyl groups are separated. Adjacency can influence rotational barriers (if applicable), susceptibility to electrophilic attack, and the compound's overall shape, impacting its interaction with biological receptors or other food matrix components [4].
  • 2-Oxo Group: The carbonyl at position 2 defines it as a pyrazinone rather than a simple alkylpyrazine (e.g., 2,3,5-trimethylpyrazine). This oxo group is a strong hydrogen bond acceptor, contributing significantly to the molecule's polarity and its potential for specific interactions. The electron-withdrawing nature of the carbonyl also affects the electron density of the ring nitrogen and adjacent carbon atoms [6].

Impact of Isomerism:Positional isomerism profoundly impacts the compound's physicochemical behavior:

  • Spectroscopic Fingerprints: Each isomer exhibits unique NMR chemical shifts, IR carbonyl stretching frequencies, and mass spectral fragmentation patterns. For instance, the chemical shift of the ring proton (H-3 in 1,5,6-trimethyl-2(1H)-pyrazinone) is highly sensitive to the position of nearby methyl groups and the carbonyl [2] [9].
  • Reactivity: The electron density distribution varies between isomers. The proximity of the C5 and C6 methyl groups in 1,5,6-trimethyl-2(1H)-pyrazinone might influence susceptibility to oxidation at these positions compared to isomers where methyl groups are isolated. The N1-methylation blocks a potential site for nucleophilic attack or hydrogen bonding that exists in unmethylated pyrazinones.
  • Flavor Contribution: While alkylpyrazines (like 2,3,5-trimethylpyrazine) are renowned for potent nutty/roasty aromas, pyrazinones like 1,5,6-trimethyl-2(1H)-pyrazinone are typically less volatile due to the polar carbonyl and potential for hydrogen bonding (even with N1-methylation). They likely contribute more to mouthfeel, taste modulation (bitterness), or as precursors to breakdown products with aroma [8] [10].

Properties

CAS Number

137232-63-4

Product Name

1,5,6-trimethyl-2(1H)-pyrazinone

IUPAC Name

1,5,6-trimethylpyrazin-2-one

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

InChI

InChI=1S/C7H10N2O/c1-5-6(2)9(3)7(10)4-8-5/h4H,1-3H3

InChI Key

FUCUUWDBHGJYML-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=O)C=N1)C)C

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